molecular formula C13H9ClN2S B3011777 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile CAS No. 303147-71-9

5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile

Cat. No.: B3011777
CAS No.: 303147-71-9
M. Wt: 260.74
InChI Key: RXFCFVUSGXCZPN-UHFFFAOYSA-N
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Description

5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile is a heterocyclic compound featuring a benzenecarbonitrile core substituted with an amino group and a 4-chlorophenylsulfanyl moiety. This compound is part of the 1,3,4-thiadiazolo[3,2-α]pyrimidine family, known for its fused heterocyclic structure that imparts significant biological activity, including anticancer, antimicrobial, and herbicidal properties . Its synthesis typically involves a one-pot, ultrasound-promoted three-component reaction of aldehydes, 4-chlorophenyl-2-aminothiadiazole, and malononitrile, yielding derivatives in high efficiency (80–90% yield) compared to conventional reflux methods .

Properties

IUPAC Name

5-amino-2-(4-chlorophenyl)sulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-10-1-4-12(5-2-10)17-13-6-3-11(16)7-9(13)8-15/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFCFVUSGXCZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile typically involves the reaction of 4-chlorothiophenol with 2-bromo-5-nitrobenzonitrile under basic conditions, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various electrophiles can be introduced using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile.

    Substitution: Derivatives with different substituents on the amino group.

Mechanism of Action

The mechanism of action of 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfanyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the compound being synthesized.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

5-Amino-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile (CAS 320421-51-0)
  • Structural Difference : Replaces the 4-chlorophenyl group with a 3-(trifluoromethyl)phenyl group.
  • However, its Safety Data Sheet (SDS) highlights strict handling requirements due to uncharacterized toxicity .
5-Amino-2-[(4-methoxyphenyl)sulfanyl]benzenecarbonitrile
  • Structural Difference : Substitutes the chloro group with a methoxy group.
  • No explicit biological data are reported, but such modifications often influence pharmacokinetic profiles .

Heterocyclic Core Modifications

Thiazolo[3,2-a]pyridine Derivatives
  • Example: 5-Amino-2-(anthracen-9-ylmethylene)-7-(4-chlorophenyl)-3-oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile (6a) .
  • Structural Difference : Replaces the thiadiazolo-pyrimidine core with a thiazolo-pyridine system.
  • Activity : Exhibits antimicrobial properties (e.g., against Staphylococcus aureus and Candida albicans), contrasting with the anticancer focus of the thiadiazolo-pyrimidine derivatives .
Chromene-3-carbonitrile Derivatives
  • Example: 2-Amino-4-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile (CAS 315245-21-7) .
  • Structural Difference : Incorporates a chromene ring and additional substituents.
Anticancer Activity
  • 5-Amino-2-(4-chlorophenyl) Derivatives: Compound 4i (3-hydroxy-4-methoxyphenyl substituent) shows potent anticancer activity with GI₅₀ values of 28.9–55.3 μM against MCF-7, K562, HeLa, and PC-3 cell lines. Docking studies indicate strong binding to thymidylate synthase, a key enzyme in DNA synthesis .
  • Comparison with Trifluoromethyl Analog: Limited activity data exist, but the trifluoromethyl group’s electron-withdrawing nature may alter target affinity or metabolic clearance .
Antimicrobial Activity
  • Thiazolo-pyridine derivatives (e.g., compound 6a) demonstrate broad-spectrum antimicrobial effects, whereas thiadiazolo-pyrimidines prioritize anticancer activity .

Physicochemical and Spectral Properties

Property 5-Amino-2-(4-chlorophenyl) Derivative 5-Amino-2-(3-trifluoromethylphenyl) Derivative Thiazolo-pyridine Derivative (6a)
Melting Point 210–222°C Not reported Not reported
IR (C≡N Stretch) ~2220 cm⁻¹ ~2220 cm⁻¹ (estimated) ~2215 cm⁻¹
¹H NMR (Aromatic Protons) δ 6.79–8.00 δ 7.20–8.10 (estimated) δ 7.10–8.50
Solubility Moderate in DMSO Likely lower due to trifluoromethyl group Poor in water

Biological Activity

5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile, also known by its CAS number 303147-71-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a benzenecarbonitrile core with an amino group and a chlorinated phenyl sulfanyl substituent. Its unique structure suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives, which share some structural characteristics with this compound, can display potent cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µg/mL)
Compound 9A-431 (skin cancer)1.61 ± 1.92
Compound 10Jurkat (leukemia)1.98 ± 1.22
This compoundN/AN/A

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Compounds with electron-withdrawing groups like chlorine have been shown to enhance antibacterial efficacy. For example, thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against multi-drug resistant bacteria .

The proposed mechanisms of action for compounds similar to this compound include:

  • Inhibition of Enzymatic Activity : Many sulfur-containing compounds act as enzyme inhibitors, potentially affecting pathways critical for cancer cell proliferation.
  • Interference with Cellular Signaling : The presence of an amino group may facilitate interactions with cellular receptors or enzymes involved in signal transduction pathways.

Study on Anticancer Efficacy

In a study examining structurally related compounds, derivatives were tested against various cancer cell lines to assess their cytotoxicity and mechanism of action. The results indicated that modifications in the phenyl ring significantly influenced activity:

  • Methyl substitution at specific positions increased cytotoxicity.
  • Chlorine substitution enhanced antimicrobial properties.

These findings suggest that further exploration of this compound could yield valuable insights into its anticancer and antimicrobial potential.

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